2-Hydroxylamino-4,6-dinitrotoluene
Overview
Description
2-Hydroxylamino-4,6-dinitrotoluene is an organic aromatic compound . It is practically insoluble in water and is a very weakly acidic compound . Its molecular formula is C7H7N3O5 . It is known to be a major metabolite produced from 2,4,6-trinitrotoluene (TNT) by bacteria .
Synthesis Analysis
2-Hydroxylamino-4,6-dinitrotoluene is produced as a metabolite from 2,4,6-trinitrotoluene (TNT) by bacteria .Molecular Structure Analysis
The molecular formula of 2-Hydroxylamino-4,6-dinitrotoluene is C7H7N3O5 . Its average mass is 213.148 Da and its monoisotopic mass is 213.038574 Da .Chemical Reactions Analysis
2-Hydroxylamino-4,6-dinitrotoluene can react with a reduced electron acceptor and H+ to form 2-amino-4,6-dinitrotoluene, an oxidized electron acceptor, and H2O .Physical And Chemical Properties Analysis
2-Hydroxylamino-4,6-dinitrotoluene is practically insoluble in water and is a very weakly acidic compound . Its molecular formula is C7H7N3O5, with an average mass of 213.148 Da and a monoisotopic mass of 213.038574 Da .Scientific Research Applications
Environmental Bioremediation and Metabolism
- Fungal Biodegradation: 2-Hydroxylamino-4,6-dinitrotoluene, a degradation product of TNT, inhibits the lignin peroxidase of the white rot fungus Phanerochaete chrysosporium. This fungus can mineralize TNT, and the study of its interaction with 2-hydroxylamino-4,6-dinitrotoluene is significant for understanding fungal biodegradation of TNT (Michels & Gottschalk, 1994).
- Biological Reduction Products: The compound is identified as a product in the biological reduction of TNT by Pseudomonas sp., which uses TNT as an N-source after enzymatic removal of nitro groups. This highlights its role in microbial metabolism of explosives (Haidour & Ramos, 1996).
Analytical Chemistry and Compound Identification
- Identification Techniques: Advanced techniques like thin-layer chromatography and laser time-of-flight mass spectrometry are used for isolating and identifying 2-hydroxylamino-4,6-dinitrotoluene, demonstrating its instability and the challenges in its analysis (Maeda et al., 2006).
Environmental Toxicology
- Mutagenicity Studies: The mutagenicity of 2-hydroxylamino-4,6-dinitrotoluene and related compounds has been studied using bacterial systems like Salmonella typhimurium, contributing to environmental toxicology research (Padda et al., 2003).
Stability and Transformation
- Stability Analysis: Studies have investigated the stability of 2-hydroxylamino-4,6-dinitrotoluene in aqueous solutions, which is crucial for understanding its environmental fate and transformation in bioremediation processes (Wang et al., 2004).
Phytotransformation
- Role in Plant Metabolism: Research involving Myriophyllum aquaticum has shown that 2-hydroxylamino-4,6-dinitrotoluene is an initial intermediate in the phytotransformation of TNT, underlining its importance in the plant-based remediation of contaminated sites (Wang et al., 2003).
properties
IUPAC Name |
N-(2-methyl-3,5-dinitrophenyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-4-6(8-11)2-5(9(12)13)3-7(4)10(14)15/h2-3,8,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONVLHWTMAMGAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069318 | |
Record name | Benzenamine, N-hydroxy-2-methyl-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxylamino-4,6-dinitrotoluene | |
CAS RN |
59283-76-0 | |
Record name | 2-Hydroxylamino-4,6-dinitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59283-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxylamino-4,6-dinitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059283760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-hydroxy-2-methyl-3,5-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N-hydroxy-2-methyl-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxylamino-4,6-dinitrotoluene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW4UUN49YH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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